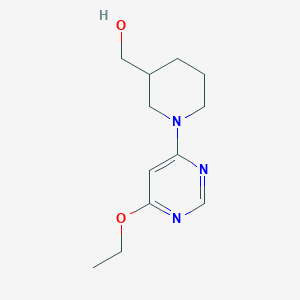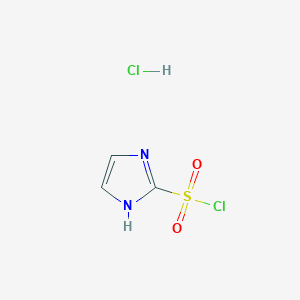![molecular formula C7H6BrN3 B1443739 2-bromo-6-méthyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1228450-58-5](/img/structure/B1443739.png)
2-bromo-6-méthyl-5H-pyrrolo[2,3-b]pyrazine
Vue d'ensemble
Description
“2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” is a chemical compound with the CAS Number: 1228450-58-5 . It has a molecular weight of 212.05 . This compound is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine” include a molecular weight of 212.05 .Applications De Recherche Scientifique
Inhibition des Kinases
2-bromo-6-méthyl-5H-pyrrolo[2,3-b]pyrazine: les dérivés ont montré une activité significative dans l'inhibition des kinases . Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et la régulation des activités cellulaires. L'inhibition de kinases spécifiques est une stratégie thérapeutique dans le traitement de maladies comme le cancer, où une activité kinase anormale est souvent observée.
Activité Antitumorale
La structure du composé est propice à l'activité antitumorale. En interférant avec les voies de signalisation cellulaire, ces dérivés peuvent inhiber la prolifération des cellules tumorales, ce qui les rend précieux dans la recherche sur le cancer et le développement de médicaments .
Activité Antimicrobienne
La recherche indique que les dérivés de pyrrolopyrazine présentent des propriétés antimicrobiennes. Cela inclut l'activité contre les bactéries et les champignons, suggérant des applications potentielles dans le développement de nouveaux antibiotiques et agents antifongiques .
Applications Antivirales
Les caractéristiques structurelles des dérivés de pyrrolopyrazine, y compris la variante 2-bromo-6-méthyl-5H, contribuent à leurs capacités antivirales. Ils peuvent être conçus pour cibler des enzymes ou des processus viraux spécifiques, ce qui est essentiel dans la création de médicaments antiviraux .
Propriétés Anti-inflammatoires
Ces composés ont été associés à des effets anti-inflammatoires, qui pourraient être exploités dans les produits pharmaceutiques pour traiter les affections caractérisées par une inflammation .
Effets Antioxydants
Le potentiel antioxydant des dérivés de pyrrolopyrazine signifie qu'ils pourraient jouer un rôle dans la lutte contre le stress oxydatif, un facteur de nombreuses maladies chroniques .
Découverte et Conception de Médicaments
L'échafaudage de pyrrolopyrazine est une caractéristique attrayante dans la découverte de médicaments. Sa polyvalence permet la création d'une large gamme de molécules biologiquement actives, qui peuvent être optimisées pour diverses applications thérapeutiques .
Développement de Méthodes Synthétiques
La synthèse de dérivés de pyrrolopyrazine, y compris la this compound, est d'intérêt en chimie médicinale. Le développement de méthodes synthétiques efficaces peut faciliter la production de ces composés à des fins de recherche et d'utilisation thérapeutique .
Safety and Hazards
Orientations Futures
The pyrrolopyrazine structure, including “2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mécanisme D'action
Target of Action
The primary targets of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine interacts with its kinase targets by forming an essential hydrogen bond with the kinase hinge region . This interaction results in the inhibition of kinase activity, thereby modulating the phosphorylation state of the substrate proteins .
Biochemical Pathways
The inhibition of kinase activity by 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine affects various biochemical pathways. These pathways are primarily involved in cell cycle progression, apoptosis, and differentiation . The exact downstream effects depend on the specific kinases that are inhibited and the cellular context.
Result of Action
The molecular and cellular effects of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine’s action are primarily due to the inhibition of kinase activity. This can lead to altered cell cycle progression, apoptosis, and differentiation, depending on the specific kinases that are inhibited .
Action Environment
The action, efficacy, and stability of 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at a temperature between 2-8°C
Propriétés
IUPAC Name |
2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-5-7(10-4)9-3-6(8)11-5/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYLZUNWOJNSRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate](/img/structure/B1443656.png)
![4-Hydroxymethyl-3-isopropyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443657.png)


![7-Boc-2,7-diazabicyclo[4.2.0]octane](/img/structure/B1443662.png)



![8-(Benzyloxycarbonyl)-1-Oxa-8-Azaspiro[4.6]Undecane-3-Carboxylic Acid](/img/structure/B1443668.png)
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B1443669.png)
![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)

![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)
